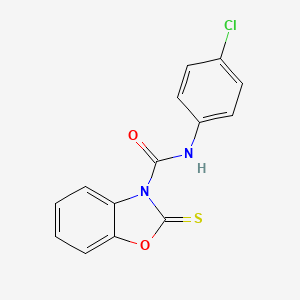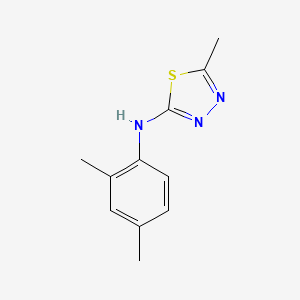![molecular formula C18H21N3O2 B5291106 8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5291106.png)
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane, also known as SP-4-84, is a synthetic compound with potential therapeutic applications. It belongs to the class of spirocyclic compounds, which are characterized by a unique structure consisting of a cyclic core and a spiro junction. SP-4-84 has been studied extensively for its potential to modulate various biological pathways and has shown promise as a therapeutic agent in several preclinical studies.
Mécanisme D'action
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane modulates various biological pathways by binding to specific proteins and enzymes, thereby altering their activity. For example, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key regulator of the Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization of β-catenin, which in turn activates the Wnt/β-catenin signaling pathway. Similarly, this compound has been shown to inhibit the activity of PI3K, a key enzyme in the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exert several biochemical and physiological effects in various preclinical studies. For example, this compound has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines. It has also been shown to reduce inflammation in a mouse model of colitis and improve cognitive function in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has several advantages as a research tool, including its ability to modulate multiple biological pathways and its high potency. However, it also has several limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of specific disease indications for which this compound may be effective. Finally, the development of analogs of this compound with improved potency and selectivity may also be a promising avenue for future research.
Méthodes De Synthèse
The synthesis of 8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane involves a multi-step process that starts with the reaction of 4-(1H-pyrazol-3-yl)benzoic acid with 1,2-diaminoethane to form an amide intermediate. This intermediate is then cyclized with 1,2-dibromoethane to form the spirocyclic core of the compound. The final step involves the introduction of an oxa group to the spiro junction using a palladium-catalyzed reaction.
Applications De Recherche Scientifique
8-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane has been studied for its potential to modulate several biological pathways, including the Wnt/β-catenin signaling pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway. These pathways play critical roles in various cellular processes, including cell proliferation, differentiation, and survival. This compound has shown promise as a therapeutic agent in several preclinical studies, including cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-8-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(21-11-8-18(9-12-21)7-1-13-23-18)15-4-2-14(3-5-15)16-6-10-19-20-16/h2-6,10H,1,7-9,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUJIUYPCKJPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![allyl 2-[(2-chlorobenzoyl)amino]-3-phenylacrylate](/img/structure/B5291025.png)
![4-(4-bromophenyl)-1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5291032.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5291043.png)
![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-cyclopropylacetamide](/img/structure/B5291056.png)
![2-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5291058.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)


![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)



